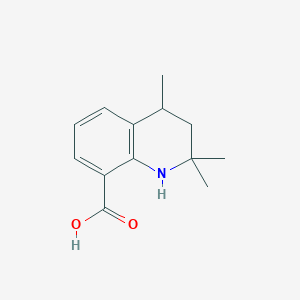

2,2,4-三甲基-1,2,3,4-四氢喹啉-8-羧酸

描述

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .

Molecular Structure Analysis

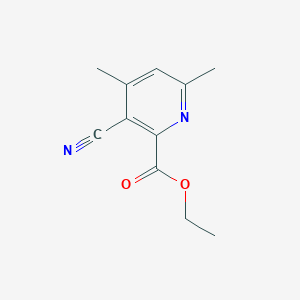

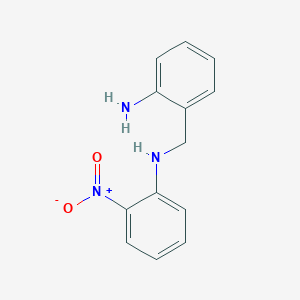

The IUPAC name of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .Physical And Chemical Properties Analysis

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a solid at room temperature . It is slightly soluble in water . The melting point is predicted to be 63.62°C , and the boiling point is approximately 248.1°C at 760 mmHg . The density is predicted to be approximately 0.9 g/cm3 , and the refractive index is predicted to be 1.50 at 20°C .科学研究应用

合成和衍生物形成

2,2,4-三甲基-1,2,3,4-四氢喹啉-8-羧酸及其衍生物主要用于研究其合成和结构性质。例如,Medvedeva、Plaksina和Shikhaliev(2015年)研究了取代喹啉的氧化反应,导致形成天然抗生素Helquinoline的结构类似物(Medvedeva, Plaksina, & Shikhaliev, 2015)。同样,Ivanov等人(1979年)合成了四氢喹啉的羟基、酰氧基、酮基、N-氧化酮基和吗啉氧基衍生物(Ivanov et al., 1979)。

生物活性

2,2,4-三甲基-1,2,3,4-四氢喹啉-8-羧酸的衍生物已被用于探索各种生物活性。例如,Carling等人(1992年)合成了衍生物,以评估对NMDA受体的甘氨酸位拮抗活性(Carling et al., 1992)。Kohno等人(1997年)研究了新型四氢喹啉-8-羧酸衍生物的抗风湿活性(Kohno et al., 1997)。

农业应用

在农业中,从四氢喹啉衍生的化合物被用作生长促进剂。Vostrikova等人(2021年)研究了从喹啉系列合成的有机化合物对茄子等农作物的生长和产量的影响(Vostrikova et al., 2021)。

化学反应和机制

研究还关注涉及这些化合物的化学反应和机制。Lugovik等人(1971年)研究了苯加到二氢喹啉的加成反应(Lugovik et al., 1971)。Kasaikina等人(1983年)研究了四氢喹啉衍生物对烃氧化的抑制机制(Kasaikina et al., 1983)。

安全和危害

The safety information for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用机制

Target of Action

Similar quinoline derivatives have been reported to exhibit antioxidant properties , suggesting potential targets could be reactive oxygen species or associated enzymes.

Mode of Action

Based on the properties of similar quinoline derivatives, it may function as an antioxidant . Antioxidants neutralize reactive oxygen species, preventing oxidative damage to cellular components.

Biochemical Pathways

As an antioxidant, it could potentially influence pathways involving oxidative stress and inflammation .

Pharmacokinetics

The permeability of similar compounds across the blood-brain barrier has been noted, suggesting potential neuroprotective efficacy .

Result of Action

Similar quinoline derivatives have been reported to exhibit antioxidant properties, which could help in neuroprotection against conditions like parkinsonism .

Action Environment

Environmental factors such as temperature and light could potentially influence the stability and efficacy of this compound . It is recommended to store the compound in a dark place at room temperature . The compound’s solubility in water could also influence its bioavailability and action .

属性

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXSBCITTWAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180422 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

CAS RN |

1256628-15-5 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the main findings of the research on 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

A1: The research primarily explored the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives as potential structural analogs of the antibiotic Helquinoline []. The study focused on the oxidation of substituted pyrroloquinoline-1,2-diones, leading to the formation of both 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and their dihydroquinoline counterparts []. A key finding was that the oxidation process selectively opened the pyrrole-1,2-dione ring without affecting the dihydroquinoline double bond, even in the presence of bulky gem-dimethyl groups [].

Q2: How was the structure of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid confirmed?

A2: The synthesized compounds, including 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives, were characterized using a combination of spectroscopic techniques. These included ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry []. Elemental analysis provided further confirmation of the compound's identity and purity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)

![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)